Iminodibenzyl
Overview
Description
Iminodibenzyl, also known as 10,11-dihydro-5H-dibenzo[b,f]azepine, is a chemical compound with a tricyclic ring structure . It was discovered in 1898 and was initially used as an intermediate in the preparation of Sky Blue, a dye stuff . Today, it is an important drug intermediate used in the synthesis of medicines for conditions such as tristimania and epilepsy .
Synthesis Analysis
Iminodibenzyl is synthesized from o-nitrotoluene through a process of condensation, reduction, and cyclization . A recent paper discusses a ligand-free, highly efficient Cu-catalytic N-arylation of iminodibenzyl with a broad scope of unactivated aryl halides under mild conditions .
Molecular Structure Analysis
The molecular formula of Iminodibenzyl is C14H13N . It has a tricyclic ring structure, similar in appearance to the phenothiazines . The molecular weight is 195.26 .
Physical And Chemical Properties Analysis
Iminodibenzyl is a yellowish to beige crystalline powder . It has a melting point of 105-108 °C and a boiling point of 321.94°C (rough estimate) . The density is approximately 1.0778 (rough estimate) and the refractive index is estimated to be 1.6353 . It is slightly soluble in chloroform, ethyl acetate (when heated),
Scientific Research Applications
Quantitative Determination
Iminodibenzyl can be accurately quantified using 1HNMR, a method that is both simple and effective. This technique has been developed to provide precision and linearity in measurements, making it a reliable method in medical quantitative determination (Feng, 2009).
Catalytic Synthesis
Iminodibenzyl and its derivatives, useful in the synthesis of medicinal substances, can be synthesized catalytically. Using γ-Al_2O_3 as a catalyst in the presence of steam achieves near 100% yield, offering a simpler and more cost-effective method than previous catalysts, suitable for industrial processes (Suo, 2009).
Palladium-Catalyzed N-Arylation
Palladium-catalyzed conditions for N-arylation of iminodibenzyl have been reported, applicable to various (hetero)aryl chloride and bromide substrates. This protocol enables the synthesis of compounds containing iminodibenzyl, which are prevalent in medicinal targets and functional materials (Huang & Buchwald, 2016).
Catalytic C-N Bond Cleavage
The catalytic C-N bond cleavage of amides into amines, a challenging transformation, is facilitated using a combined KOH/BEt3 catalyst. This method, applied to acyl-iminodibenzyl derivatives, is crucial in the construction of molecules like Clomipramine and luminophores (Yao et al., 2020).
Equilibrium Solubility Determination
The equilibrium solubility of iminodibenzyl in various aqueous co-solvent mixtures has been studied. Understanding this solubility is essential for determining the ideal conditions for its use in various applications, such as pharmaceutical formulations (Li et al., 2019).
Applications in Medicine
Iminodibenzyl-derived compounds have shown potential in medical applications. For example, the compound quinpramine, derived from iminodibenzyl, has been effective in treating brain autoimmune diseases like multiple sclerosis (Singh et al., 2009).
Organic Phosphorescence
The molecular structure of iminodibenzyl influences its phosphorescent properties. A twisted structure found in iminodibenzyl can yield ultralong phosphorescence, making it relevant in the development of organic phosphorescent materials (Sun et al., 2018).
Mechanochromic and Dual Emitter Properties
Iminodibenzyl scaffolds have been shown to exhibit dual thermally activated delayed fluorescence and room temperature phosphorescence. This is attributed to the twisted and rigidified structure of iminodibenzyl, making it significant in the development of optical materials (Pashazadeh et al., 2018).
Redirected COX-2 Activity
Iminodibenzyl has been shown to influence COX-2 activity, leading to potential applications in cancer treatment. Specifically, it may inhibit breast cancer progression by reprogramming COX-2 induced di-homo-gamma-linolenic acid peroxidation (Shah et al., 2021).
Spectrophotometric Applications
Iminodibenzyl can be used as a reagent in the spectrophotometric determination of metals like mercury, nickel, copper, and cobalt, offering a method for metal detection in environmental samples (Suresha et al., 2002).
Catalytic Dehydrogenation
Iminodibenzyl can be dehydrogenated to iminostilbene over iron-containing oxide catalysts. This process, efficient at high temperatures, is crucial for the synthesis of iminostilbene, a valuable compound in various applications (Yin, 2004).
properties
IUPAC Name |
6,11-dihydro-5H-benzo[b][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMRRZONCYIFNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049414 | |
Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iminodibenzyl | |
CAS RN |
494-19-9 | |
Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iminodibenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iminodibenzyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Dibenz[b,f]azepine, 10,11-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-5H-dibenz[b,f]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IMINODIBENZYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262BX7OE3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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